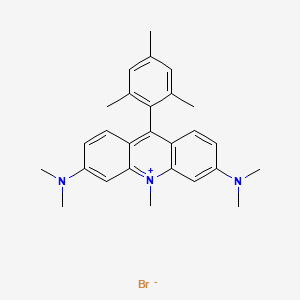
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is an acridinium photocatalyst used for a variety of transformations . It has an empirical formula of C27H32BrN3 and a molecular weight of 478.47 .
Chemical Reactions Analysis
This compound is used as a photocatalyst in a variety of transformations . It’s also been examined for its photoeffect to assess its potential as a photosensitizer for photodynamic anti-tumor therapy .Wissenschaftliche Forschungsanwendungen
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% has been studied extensively for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used as a fluorescent probe for the detection of proteins and other biomolecules, as well as for the study of the structure and function of nucleic acids. 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% has also been used to study the structure and function of enzymes and their interactions with substrates. Additionally, 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% has been used in the study of drug metabolism and the development of new drugs.
Wirkmechanismus
Target of Action
The primary target of 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is DNA . DNA is a pharmacological target of many drugs used clinically . It plays two primary functions: replication, by which it makes copies of the nucleotide sequence in our DNA, and transcription, by which it controls the synthesis of the body’s vital proteins .
Mode of Action
The compound interacts with its target, DNA, via intercalation . Intercalation is a process where the compound, due to its planar form, inserts itself between the base pairs of the DNA double helix . This interaction is fueled by charge transfer and π-stacking interactions . The intercalation of the compound eventually causes the helical structure of the DNA to unwind .
Biochemical Pathways
The intercalation of the compound into the DNA can affect various biochemical pathways. It can bind to different regions of the replicating fork of genomic DNA and stop the work of DNA polymerase . This interaction can control the transcription of a specific DNA segment , thereby affecting the synthesis of proteins and other vital biochemical processes.
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription, which can lead to the suppression of protein synthesis and other vital cellular processes . This can have therapeutic implications, particularly in the treatment of diseases like cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a photocatalyst can be affected by the presence of light Moreover, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% for scientific research is its ability to detect proteins, enzymes, and nucleic acids. Additionally, 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% can be used to measure the activity of enzymes, which can be used to study enzyme-catalyzed reactions. However, one of the main limitations of using 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% for scientific research is its potential to interfere with drug metabolism, which can lead to adverse effects.
Zukünftige Richtungen
There are many potential future directions for 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% research. For example, further studies can be conducted to better understand the biochemical and physiological effects of 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95%. Additionally, 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% can be used to study the structure and function of proteins and enzymes, as well as their interactions with substrates. Furthermore, 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% can be used to investigate the mechanism of drug metabolism and the development of new drugs. Finally, 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% can be used to study the structure and function of cell membranes and their role in the transport of molecules.
Synthesemethoden
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95% is synthesized using a three-step process. The first step is the synthesis of 3,6-bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide from acridine and bromine. The second step is the reaction of the acridine with dimethylamine to form the acridinium salt. The third step is the reaction of the acridinium salt with bromine to form 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95%. The entire process is carried out in an inert atmosphere.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-N,3-N,6-N,6-N,10-pentamethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium-3,6-diamine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N3.BrH/c1-17-13-18(2)26(19(3)14-17)27-22-11-9-20(28(4)5)15-24(22)30(8)25-16-21(29(6)7)10-12-23(25)27;/h9-16H,1-8H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNBHVXYTKBPFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)N(C)C)C)N(C)C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

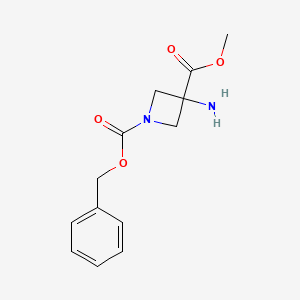
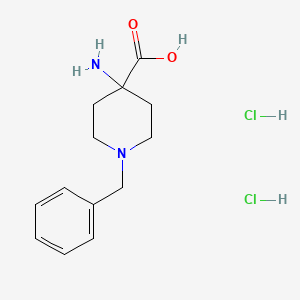

![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)
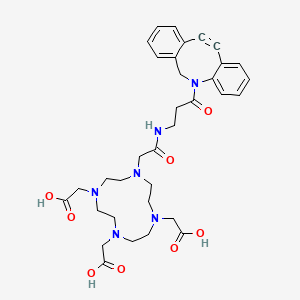


![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)
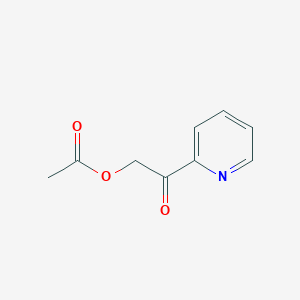

![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)